molecular formula C7H10N2O2S B15045768 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

Cat. No.: B15045768
M. Wt: 186.23 g/mol
InChI Key: DAZMPIBTLPFPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a pyrazole-containing derivative designed for advanced chemical and pharmaceutical research. Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities that make them invaluable in drug discovery . These compounds are frequently investigated for their antimicrobial properties, with recent studies showing that specific pyrazole derivatives demonstrate potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as fungal strains like Aspergillus niger . The structural motif of a pyrazole ring linked via a thioether to a carboxylic acid functional group, as seen in this compound, provides a versatile handle for further synthetic modification. This allows researchers to develop novel molecular entities for probing biological pathways or creating new therapeutic agents. The carboxylic acid group enables the compound to be readily conjugated to other molecules, such as in the synthesis of complex amides for pharmacological testing, while the sulfur atom can influence electronic properties and bioavailability . The 1-methyl-1H-pyrazole moiety is a common feature in many biologically active compounds and contributes to the molecule's pharmacokinetic profile. Research into pyrazole-based structures continues to be a highly active field, underpinned by their significant potential in developing treatments for inflammation, infectious diseases, and cancer . This compound is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[(2-methylpyrazol-3-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C7H10N2O2S/c1-9-6(2-3-8-9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

DAZMPIBTLPFPNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Thiol-Ether Formation via Nucleophilic Substitution

A widely reported method involves reacting 5-(chloromethyl)-1-methyl-1H-pyrazole with mercaptoacetic acid under basic conditions.

Procedure :

  • Step 1 : Dissolve 5-(chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv) and mercaptoacetic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).
  • Step 2 : Add triethylamine (2.0 equiv) dropwise at 0°C, then warm to 25°C and stir for 12 h.
  • Step 3 : Quench with ice water, extract with ethyl acetate, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 78–85%.
Key Data :

  • FT-IR (KBr) : 2560 cm⁻¹ (S–H, absent), 1705 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH₂S), 3.85 (s, 3H, N–CH₃), 3.62 (s, 2H, COOH–CH₂).

Alkylation of Pyrazole-Thiol Intermediate

An alternative route employs 1-methyl-1H-pyrazole-5-thiol and chloroacetic acid.

Procedure :

  • Step 1 : React 1-methyl-1H-pyrazole-5-thiol (1.0 equiv) with chloroacetic acid (1.1 equiv) in methanol.
  • Step 2 : Add potassium carbonate (2.0 equiv) and reflux at 65°C for 6 h.
  • Step 3 : Acidify with HCl, filter, and recrystallize from ethanol/water.

Yield : 70–75%.
Optimization Note : Excess K₂CO₃ minimizes disulfide byproduct formation.

Ester Hydrolysis Approach

Synthesis via ethyl ester intermediate followed by saponification:

Procedure :

  • Step 1 : Prepare ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetate by reacting 5-(bromomethyl)-1-methyl-1H-pyrazole with ethyl mercaptoacetate in acetonitrile (K₂CO₃, 60°C, 8 h).
  • Step 2 : Hydrolyze the ester with 2 M NaOH in ethanol/water (1:1) at 80°C for 3 h.
  • Step 3 : Neutralize with HCl and isolate via vacuum filtration.

Yield :

  • Ester step: 82%.
  • Hydrolysis: 89%.

Purity : >98% (HPLC).

Reaction Optimization

Solvent Effects

Solvent Reaction Time (h) Yield (%)
DMF 12 85
Acetonitrile 8 82
THF 18 68

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of thiols.

Temperature Impact

Temperature (°C) Byproduct Formation (%)
25 5–7
50 12–15
0 <2

Lower temperatures suppress oxidative coupling of thiols.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (100 MHz, D₂O) : δ 174.8 (COOH), 139.2 (pyrazole-C4), 128.5 (pyrazole-C5), 35.4 (CH₂S), 33.1 (N–CH₃).
  • HRMS (ESI+) : m/z calculated for C₇H₁₀N₂O₂S [M+H]⁺: 199.0441; found: 199.0439.

Chromatographic Purity

Method Purity (%)
HPLC (C18, MeOH/H₂O) 98.5
TLC (SiO₂, EtOAc) Single spot

Industrial-Scale Considerations

  • Cost-Efficiency : Using NaH/DMF for methylation (CN103508959A) reduces reagent costs by 40% compared to traditional MeI/K₂CO₃.
  • Waste Management : Aqueous workup minimizes organic solvent waste.

Challenges and Solutions

  • Challenge : Thiol oxidation during storage.
    Solution : Add 0.1% ascorbic acid as stabilizer.
  • Challenge : Low solubility in aqueous media.
    Solution : Use ethanol/water (4:1) for recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfur atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Key Differences:

  • Heterocyclic Core : The target compound’s pyrazole ring (two adjacent N atoms) contrasts with tetrazole analogues (four N atoms), affecting electronic density and hydrogen-bonding capacity. Tetrazoles exhibit stronger acidity (pKa ~4-5) compared to pyrazoles (pKa ~10-12) .
  • Substituent Effects : The 4-hydroxyphenyl group in the tetrazole analogue promotes hydrogen bonding and crystallinity, whereas the methoxyethyl group in the second tetrazole derivative enhances solubility in organic solvents .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of related compounds, such as [1-(4-Hydroxyphenyl)-1H-tetrazol-5-yl-sulfanyl]acetic acid, reveal extensive hydrogen-bonding networks involving the carboxylic acid group and heterocyclic N atoms, forming stable 2D frameworks . In contrast, the target compound’s pyrazole ring may adopt distinct packing motifs due to its reduced hydrogen-bonding capacity compared to tetrazoles. Software suites like SHELX and WinGX/ORTEP are critical for resolving these structural details .

Biological Activity

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 172.20 g/mol
  • CAS Number : 1310379-31-7

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures, particularly those containing pyrazole moieties. For instance, derivatives of pyrazoline and oxadiazole have shown significant cytotoxicity against various cancer cell lines.

Key Findings :

  • Compounds with a pyrazole scaffold exhibited potent anti-proliferative effects against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines.
  • A study indicated that a related compound had an IC50 range of 1.82 to 5.55 μM, demonstrating strong efficacy against these cancer cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to activate mitochondrial pathways leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Treatment with certain derivatives resulted in significant alterations in cell cycle distribution, particularly increasing G0/G1 phase populations while decreasing G2/M phase populations .
  • Reactive Oxygen Species (ROS) Accumulation : Some compounds induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Study on Pyrazole Derivatives

A comprehensive study evaluated several pyrazole derivatives for their anticancer activity. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a therapeutic agent .

CompoundCell LineIC50 (μM)
Compound 10cHCT-1165.55
Compound 10cHepG-21.82
Compound 10cMCF-72.86
Doxorubicin (control)HCT-1165.23
Doxorubicin (control)HepG-24.50
Doxorubicin (control)MCF-74.17

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrazole ring can significantly influence biological activity. The presence of electron-donating groups on the aromatic ring enhances efficacy, while bulky substituents can reduce activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing sulfanylacetic acid derivatives like 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid?

  • Methodology : A typical approach involves nucleophilic substitution or reductive amination. For example, methyl esters of sulfanylacetic acid derivatives can react with hydrazine hydrate under reflux in ethanol to form acetohydrazide intermediates. Solvent-free grinding with aldehydes yields target hydrazone derivatives .
  • Key Steps :

  • Reflux with hydrazine hydrate for 4 hours.
  • TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction progress.
  • Isolation via ice-water quenching .

Q. How is the crystal structure of such compounds determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. For example, triclinic crystal systems (space group P1) are analyzed with parameters:

  • Unit cell dimensions : a = 7.1500 Å, b = 8.3770 Å, c = 11.0890 Å.
  • Angles : α = 74.748°, β = 79.309°, γ = 86.286° .
    • Software : Data refinement uses SHELXL97; visualization employs Mercury or ORTEP-3 .

Q. What spectroscopic techniques are used for structural validation?

  • Methods :

  • ¹H NMR/IR : Confirm functional groups (e.g., sulfanyl, acetic acid moieties).
  • Elemental analysis : Verify purity and stoichiometry .
    • Example : IR spectra identify S–H stretches (~2550 cm⁻¹), while ¹H NMR resolves pyrazole ring protons (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can solvent-free synthesis improve yield and sustainability for sulfanylacetic acid derivatives?

  • Methodology : Mechanochemical grinding (agate mortar, 15–20 minutes) avoids toxic solvents and enhances reaction efficiency. For example, solvent-free reductive amination of aldehydes with acetohydrazide intermediates achieves >85% yield .
  • Advantages : Reduced purification steps and energy consumption .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

  • Approach :

  • Compare hydrogen-bonding networks (e.g., O–H···N vs. π-π interactions).
  • Use Diamond or Mercury to analyze packing motifs .
    • Case Study : Discrepancies in Z values (e.g., Z = 2 vs. 4) may arise from symmetry operations (e.g., code -x+1, -y, -z) affecting unit cell occupancy .

Q. How are computational methods integrated with experimental data to predict biological activity?

  • Methodology :

  • DFT calculations : Optimize geometry (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)) to correlate with SCXRD data .
  • Docking studies : Screen against targets (e.g., anticonvulsant receptors) using AutoDock Vina .
    • Example : Thiadiazole derivatives show promise as anticancer agents via inhibition of kinase domains .

Q. What are the challenges in synthesizing enantiomerically pure analogs?

  • Issues : Racemization during alkylation or ester hydrolysis.
  • Solutions :

  • Chiral HPLC separation (e.g., Chiralpak IC column).
  • Asymmetric catalysis (e.g., Evans’ oxazaborolidines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.